N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 6. The 3-position of the triazolopyrazine ring is linked via a methylene bridge to a 5-methylisoxazole-3-carboxamide moiety. The methoxy group at position 8 likely enhances metabolic stability, while the isoxazole carboxamide moiety may contribute to target binding via hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)11(19)14-6-9-15-16-10-12(20-2)13-3-4-18(9)10/h3-5H,6H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWDZAOIQPLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2C=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, is a derivative of the triazolo[4,3-a]pyrazine class. This class of compounds has been found to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Therefore, the primary targets of this compound are likely bacterial cells.
Mode of Action
While the exact mode of action of this specific compound is not detailed in the available literature, it is known that many antibacterial agents work by inhibiting essential bacterial processes. For instance, they may disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication. The compound’s interaction with its targets leads to the inhibition of these essential processes, resulting in bacterial cell death.
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its mode of action. Given its antibacterial activity, it likely affects pathways involved in cell wall synthesis, protein synthesis, or DNA replication in bacteria. The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved through its interaction with bacterial cells and its disruption of essential bacterial processes. In particular, some compounds in the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities.
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that this compound exhibits antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Cellular Effects
In terms of cellular effects, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide has been found to exhibit antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. It appears to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells.
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 283.29 g/mol
- CAS Number : 2034351-75-0
This compound features a triazolo ring fused with a pyrazine moiety and an isoxazole group, contributing to its diverse biological activities.
Antimicrobial Activity
This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it effectively inhibits the growth of:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml against these bacterial strains .
Anticancer Activity
Preliminary research indicates that this compound may also possess anticancer properties. Similar compounds within the triazolo-pyrazine class have shown cytotoxic effects against various human cancer cell lines. For instance, derivatives of isoxazole have been reported to induce apoptosis through modulation of key regulatory proteins such as Bcl-2 and p21 .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : Cyclization reactions using precursors like pyrazine derivatives with triazole moieties.
- Introduction of the Methoxy Group : Methylation using agents such as methyl iodide in the presence of bases like potassium carbonate.
- Formation of the Isoxazole Ring : The isoxazole structure can be synthesized through condensation reactions involving appropriate carboxylic acids and hydrazines .
Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various triazole derivatives found that this compound exhibited moderate to good antibacterial activity against S. aureus and E. coli . The results indicated that structural modifications within the triazole framework could enhance biological potency.
Cytotoxicity in Cancer Cell Lines
In vitro studies assessing cytotoxic effects on human cancer cell lines revealed that isoxazole derivatives similar to this compound showed significant activity against leukemia cells. The compound induced cell cycle arrest and apoptosis through modulation of apoptotic markers .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues
N-[(8-Methoxy[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Methyl]-2,1,3-Benzothiadiazole-5-Carboxamide
- Structure : Replaces the 5-methylisoxazole group with a benzothiadiazole ring.
- Molecular Weight : 341.35 g/mol (vs. ~300.27 g/mol for the target compound, estimated from formula).
- This compound may exhibit enhanced π-π stacking interactions with biological targets compared to the methylisoxazole variant .
Cyclopropane-Substituted Triazolopyrazines
- Examples : 1-((1S,2R,4S)-4-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
- Structure : Incorporates a cyclopropane moiety and a pyrrolo-triazolopyrazine system.
- These compounds are optimized for central nervous system (CNS) penetration due to their lipophilic substituents .
ω-(7-Aryl-8-Oxo-Triazolopyrazin-3-yl)Alkylcarboxamides
- Examples: 3-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid derivatives.
- Structure : Features a ketone at position 8 and alkylcarboxamide side chains.
- These compounds are designed for enhanced solubility and enzyme inhibition (e.g., 14-α-demethylase in fungi) .
Pharmacological and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves heterocyclization (e.g., using diethyl oxalate in THF) followed by functionalization via fluoroacylation or amide coupling . Key parameters include solvent choice (e.g., dioxane for trifluoroacylation), temperature control (e.g., 10°C to avoid side reactions), and catalysts (e.g., sodium hydride in toluene) . Purification via high-performance liquid chromatography (HPLC) is critical for isolating high-purity products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use spectroscopic techniques such as:
- 1H NMR to confirm proton environments (e.g., methyl groups in isoxazole and triazolo-pyrazine moieties) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for accurate mass) .
- HPLC to assess purity (>95% recommended) .
Q. What factors influence the chemical stability of this compound under experimental conditions?
- Methodology : Stability is pH-dependent; avoid strongly acidic/basic conditions that may hydrolyze the isoxazole or triazole rings . Solubility varies with solvent polarity (e.g., DMSO for stock solutions, aqueous buffers for biological assays) . Storage at –20°C in anhydrous conditions minimizes degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Molecular docking : Use tools like AutoDock Vina to predict interactions with biological targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Dose-response assays : Validate activity in multiple cell lines or enzymatic assays to rule out off-target effects .
- Meta-analysis : Compare structural analogs (e.g., pyrazole or thiadiazole derivatives) to identify activity-determining motifs .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Screen variables (temperature, solvent ratios, catalyst loading) to identify optimal conditions .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., heterocyclization) .
- In-line analytics : Use TLC or NMR to monitor reaction progress and minimize byproducts .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Quantum chemical calculations : Predict reaction pathways and transition states to guide synthetic routes .
- ADMET profiling : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups, trifluoromethyl) to balance potency and toxicity .
Q. What experimental approaches are recommended for elucidating the mechanism of action?
- Methodology :
- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
- Kinetic studies : Perform time-dependent enzymatic inhibition assays (e.g., IC50 determination) .
- CRISPR/Cas9 knockout models : Validate target specificity in genetically modified cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
